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Introduction

EOS-984 is a first-in-class, orally bioavailable small molecule inhibitor of the Equilibrative
Nucleoside Transporter 1 (ENT1), a key protein involved in adenosine uptake by immune cells.
[1][2][3] In the tumor microenvironment, high concentrations of adenosine act as a potent
immunosuppressant.[1] By blocking ENT1, EOS-984 prevents the intracellular accumulation of
adenosine in T cells, thereby restoring their proliferative capacity and effector functions.[1] This
mechanism of action holds significant promise for cancer immunotherapy, particularly in
combination with other modalities like checkpoint inhibitors. This document provides a detailed
technical guide on the selectivity and potency of EOS-984, summarizing key preclinical data
and experimental methodologies.

Mechanism of Action: Reversing Adenosine-
Mediated Immunosuppression

Adenosine, abundant in the tumor microenvironment, is taken up by activated T cells primarily
through ENT1. Intracellular adenosine is then converted to AMP by adenosine kinase, leading
to a cascade of events that ultimately suppress T cell proliferation and function. This is
achieved through the inhibition of de novo pyrimidine nucleotide synthesis. EOS-984 directly
counteracts this by potently and selectively inhibiting ENT1, thus preventing adenosine influx
and restoring the normal anti-tumor immune response.
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Figure 1: Mechanism of action of EOS-984 in T cells.

Potency and Selectivity of EOS-984

EOS-984 demonstrates high potency against its primary target, ENT1, with strong activity in
both biochemical and cellular assays. Its selectivity for ENT1 over other nucleoside

transporters, such as ENT2, is a key characteristic.

Table 1: In Vitro Potency of EOS-984
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Assay Type Target/System IC50 (nM) Notes
ENT1 Binding Human ENT1 15
) Human ENT1 (H3-
Nucleoside Uptake o
uridine)

T-Cell Proliferation 0.2% HSA 0.1

T-Cell Proliferation 2% HSA + 0.1% AAG 11

T-Cell Proliferation 50% Human Serum 7.5

HSA: Human Serum Albumin, AAG: Alpha-1-Acid Glycoprotein

Table 2: Selectivity Profile of EOS-984

Selectivity (fold vs.

Target Assay Type IC50 (nM) ENT1)
ENT1 H3-uridine uptake 2

ENT2 Adenosine uptake 350 175
ENT4 >10,000 >5,000
CNT1 >10,000 >5,000
CNT2 >10,000 >5,000
CNT3 >10,000 >5,000

Data for ENT4 and CNTs are based on findings that EOS-984 displays little to no inhibitory
activity against these transporters.

Table 3: Pharmacokinetic and Safety Profile of EOS-984
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Parameter Species Value
Half-life (t%2) Dog 9.5 hours
Oral Bioavailability (F) Dog (50 mg/kg) 24%
Plasma Protein Binding (Fu%) Human / Mouse 11.2/9.7
Plasma Stability (t%2) Human / Mouse >289 min
hERG IC50 Patch-clamp assay 2.4 uM
CiPA IC50 - > 30 uM

hERG: human Ether-a-go-go-Related Gene, CiPA: Comprehensive in vitro Proarrhythmia
Assay

Experimental Protocols

Detailed methodologies for the key experiments are outlined below. These protocols are based
on standard industry practices and the available information on EOS-984 evaluation.

ENT1 Radiotracer Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled
nucleoside into cells expressing ENTL1.

Cell Preparation Assay Procedure Data Analysis

'

Click to download full resolution via product page

Figure 2: Workflow for the ENT1 radiotracer uptake assay.

Methodology:
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e Cell Culture: Madin-Darby Canine Kidney (MDCKII) cells stably expressing human ENT1 are
cultured in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

o Assay Preparation: Cells are seeded into 96-well plates and allowed to adhere overnight.

e Compound Incubation: On the day of the assay, the culture medium is removed, and cells
are washed with a sodium-free buffer. Cells are then pre-incubated with varying
concentrations of EOS-984 for 10-15 minutes at room temperature.

» Radiotracer Addition: A solution containing [3H]-uridine is added to each well, and the plate is
incubated for a short period (e.g., 1-5 minutes) to allow for nucleoside uptake.

e Termination and Lysis: The uptake is stopped by rapidly washing the cells with ice-cold
buffer. The cells are then lysed, and the intracellular radioactivity is measured using a
scintillation counter.

o Data Analysis: The percentage of inhibition at each concentration of EOS-984 is calculated
relative to vehicle-treated controls. The IC50 value is determined by fitting the data to a four-
parameter logistic equation.

T-Cell Proliferation Assay

This assay assesses the ability of EOS-984 to rescue T-cell proliferation from adenosine-
induced suppression.

Methodology:

o T-Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from
healthy donor blood using Ficoll-Paque density gradient centrifugation. CD8+ T cells can be
further isolated using magnetic-activated cell sorting (MACS).

o T-Cell Activation: T cells are activated using anti-CD3 and anti-CD28 antibodies for 48-72
hours.

e Compound and Adenosine Treatment: Activated T cells are plated in 96-well plates and
treated with a range of EOS-984 concentrations in the presence of a fixed,
immunosuppressive concentration of adenosine (e.g., 50-100 uM).
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¢ Proliferation Measurement:

o [3H]-Thymidine Incorporation: After 48-72 hours of incubation, [3H]-thymidine is added to
the cultures for the final 18-24 hours. Cells are then harvested, and the incorporated
radioactivity is measured.

o CFSE Staining: Alternatively, cells are stained with Carboxyfluorescein succinimidy! ester
(CFSE) prior to activation. Proliferation is assessed by flow cytometry, measuring the
dilution of the dye in daughter cells.

o Data Analysis: The rescue of proliferation by EOS-984 is quantified, and IC50 values are
calculated.

In Vivo Efficacy in Humanized Mouse Model

This study evaluates the anti-tumor activity of EOS-984 in a humanized mouse model of triple-

negative breast cancer.
Methodology:

e Animal Model: CD34+ hematopoietic stem cell-humanized NCG (NOD-scid IL2ZRgamma-null)
mice are used. These mice are reconstituted with a human immune system.

o Tumor Implantation: Human triple-negative breast cancer cells (e.g., MDA-MB-231) are
implanted subcutaneously into the flanks of the humanized mice.

o Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups:
vehicle control, EOS-984 alone, anti-PD-1 antibody alone, and the combination of EOS-984
and anti-PD-1. EOS-984 is administered orally.

» Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using
calipers. Body weight is also monitored as a measure of toxicity.

e Immunophenotyping: At the end of the study, tumors and spleens are harvested for flow
cytometric analysis of immune cell populations (e.g., CD8+ T cells, regulatory T cells) and
their activation status.
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» Data Analysis: Tumor growth inhibition is calculated for each treatment group. Statistical
analysis is performed to determine the significance of the anti-tumor effects.

hERG Patch-Clamp Assay

This assay is a critical safety assessment to determine the potential for a compound to cause
cardiac arrhythmias by blocking the hERG potassium channel.

Methodology:

e Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG channel are
used.

» Electrophysiology: Whole-cell patch-clamp recordings are performed at room temperature. A
specific voltage protocol is applied to the cells to elicit the hERG current.

o Compound Application: After establishing a stable baseline current, increasing
concentrations of EOS-984 are perfused over the cells. The effect on the hERG current is
recorded at each concentration until a steady-state is reached.

o Data Analysis: The percentage of hERG current inhibition is calculated for each
concentration of EOS-984. The IC50 value is determined by fitting the concentration-
response data to a suitable equation.

Conclusion

EOS-984 is a highly potent and selective inhibitor of ENT1 with a promising preclinical profile.
The data presented herein demonstrate its ability to effectively reverse adenosine-mediated
immunosuppression in T cells, leading to anti-tumor activity, particularly in combination with
checkpoint inhibitors. The favorable pharmacokinetic and safety profile further supports its
ongoing clinical development for the treatment of advanced solid tumors. The detailed
experimental protocols provided in this guide offer a framework for the continued investigation
of EOS-984 and other novel immuno-oncology agents targeting the adenosine pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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